2-Hydroxy-5-methoxybenzamide

Dopamine D2 receptor binding Salicylamide structure–activity relationship Neuroimaging radioligand development

2‑Hydroxy‑5‑methoxybenzamide (5‑methoxysalicylamide) is a salicylamide derivative defined by a 2‑hydroxy and 5‑methoxy substitution pattern on the benzamide ring. It serves as the foundational building block for a series of substituted salicylamide ligands that target dopamine D2 receptors [REFS‑1].

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 28534-37-4
Cat. No. B1618584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methoxybenzamide
CAS28534-37-4
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)N
InChIInChI=1S/C8H9NO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)
InChIKeyVLSVEVCSHFHKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methoxybenzamide (CAS 28534‑37‑4) – Core 5‑Methoxysalicylamide Scaffold for Dopaminergic Ligand Design


2‑Hydroxy‑5‑methoxybenzamide (5‑methoxysalicylamide) is a salicylamide derivative defined by a 2‑hydroxy and 5‑methoxy substitution pattern on the benzamide ring. It serves as the foundational building block for a series of substituted salicylamide ligands that target dopamine D2 receptors [REFS‑1]. The compound (C₈H₉NO₃, MW 167.16 g mol⁻¹) has a computed XLogP3 of 1.9, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 72.6 Ų [REFS‑2].

Why 2‑Hydroxy‑5‑methoxybenzamide Cannot Be Replaced by Generic Salicylamide – The 5‑Methoxy Group Decides Dopamine D2 Affinity and Conformation


Salicylamide derivatives are not functionally interchangeable. In the well‑characterized 5,6‑dimethoxysalicylamide series, ¹³C NMR relaxation data show that the 5‑methoxy group adopts a coplanar orientation essential for forming the six‑membered pseudoring required for high‑affinity dopamine D2 binding, while the 6‑methoxy group orients perpendicularly and does not contribute to this pharmacophore [REFS‑1]. Most critically, a direct head‑to‑head comparison of the 5‑methoxy‑containing radioligand NCQ 298 with its des‑5‑methoxy counterpart FLA 961 (IBZM) revealed a 10‑fold loss of dopamine D2 receptor affinity when the 5‑methoxy group is absent [REFS‑2]. Consequently, choosing 2‑hydroxy‑5‑methoxybenzamide over unsubstituted or differently substituted salicylamides is not a matter of simple interchange but a strategic decision that determines whether the resulting ligands will achieve the sub‑nanomolar dopamine D2 affinity required for PET/SPECT imaging or antipsychotic candidate progression.

2‑Hydroxy‑5‑methoxybenzamide – Quantitative Differentiation Evidence for Scientific Selection


5‑Methoxy Substitution Provides a 10‑Fold Increase in Dopamine D2 Receptor Affinity Compared with the Des‑Methoxy Analog

In a controlled in‑vitro radioligand binding study, the 5‑methoxy‑bearing salicylamide NCQ 298 bound to dopamine D2 receptors with a Kd of 19 pM. Its direct des‑5‑methoxy structural analog, FLA 961 (IBZM), displayed an approximately 10‑fold lower affinity [REFS‑1]. Although NCQ 298 carries additional substituents beyond the parent 2‑hydroxy‑5‑methoxybenzamide core, the authors explicitly attribute the affinity gain to the presence of the 5‑methoxy group, establishing it as a critical pharmacophoric element.

Dopamine D2 receptor binding Salicylamide structure–activity relationship Neuroimaging radioligand development

The 5‑Methoxy Group Adopts a Coplanar Conformation Required for Dopamine D2 Binding, Unlike the 6‑Methoxy Isomer

¹³C NMR T₁ relaxation measurements on 5,6‑dimethoxysalicylamides demonstrate that the 5‑methoxy group prefers a coplanar orientation with the aromatic ring, whereas the 6‑methoxy group adopts a near‑perpendicular orientation [REFS‑2]. The coplanar 5‑methoxy geometry enables the formation of a six‑membered pseudoring with the amide moiety, a structural motif that is essential for high‑affinity dopamine D2 receptor interaction. Regioisomeric salicylamides lacking this coplanar arrangement exhibit pronounced but lower affinity.

Conformational analysis NMR relaxation Salicylamide pharmacophore

Lipophilicity and Hydrogen‑Bonding Profile Differentiate 2‑Hydroxy‑5‑methoxybenzamide from Unsubstituted Salicylamide

Computed molecular descriptors place 2‑hydroxy‑5‑methoxybenzamide (XLogP3 = 1.9) in a more favourable lipophilicity range for CNS penetration compared with unsubstituted salicylamide (XLogP3 ≈ 1.2), while both compounds retain identical hydrogen‑bond donor (2) and acceptor (3) counts [REFS‑3]. The ΔXLogP3 of +0.7 units suggests improved passive membrane permeability without an increase in hydrogen‑bonding burden that could compromise solubility or oral absorption.

Physicochemical profiling Drug‑likeness ADME prediction

High‑Value Application Scenarios for 2‑Hydroxy‑5‑methoxybenzamide


Synthesis of PET/SPECT Radioligands Targeting Dopamine D2 Receptors

The 10‑fold affinity advantage conferred by the 5‑methoxy group [REFS‑1] makes 2‑hydroxy‑5‑methoxybenzamide the preferred starting material for constructing iodinated or ¹¹C‑labelled salicylamide radiotracers. N‑alkylation with (S)‑1‑ethyl‑2‑pyrrolidinylmethyl side chains, followed by iodination, yields high‑affinity D2 ligands with Kd values in the low‑picomolar range, directly enabling sensitive in‑vivo SPECT imaging of striatal dopamine receptors.

Medicinal Chemistry Campaigns for Atypical Antipsychotic Candidates

The coplanar 5‑methoxy conformation essential for D2 receptor engagement [REFS‑2] guides structure‑based design of N‑substituted 5‑methoxysalicylamides. Parallel library synthesis using 2‑hydroxy‑5‑methoxybenzamide as the common core allows systematic exploration of side‑chain diversity while preserving the critical pharmacophoric geometry, accelerating the identification of candidates with favorable separation between efficacy and motor‑side‑effect doses.

Conformational and SAR Studies of Methoxy‑Substituted Aromatic Amides

The distinct NMR relaxation behavior of the 5‑methoxy group [REFS‑2] provides a well‑defined reference point for investigating how methoxy orientation influences receptor binding. Researchers can use 2‑hydroxy‑5‑methoxybenzamide as a minimal conformational probe, comparing its solution dynamics with those of 6‑methoxy and 5,6‑dimethoxy regioisomers to build predictive models of salicylamide–receptor interactions.

Reliable Building‑Block Supply for Contract Research and Custom Synthesis

Commercially available 2‑hydroxy‑5‑methoxybenzamide (≥95 % purity) [REFS‑3] eliminates the need for in‑house demethylation of 2,5‑dimethoxybenzamide, which adds synthetic steps and introduces regioisomeric impurities. Its ready availability reduces lead time and cost for CROs and medicinal chemistry groups that require multi‑gram quantities of the 5‑methoxysalicylamide scaffold for hit‑to‑lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.